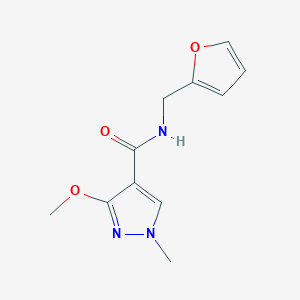

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a furan-2-ylmethyl substituent and a methoxy group at the 3-position of the pyrazole ring. Pyrazole carboxamides are widely studied for their versatility in medicinal chemistry, often serving as scaffolds for antimicrobial, anticancer, and enzyme-inhibiting agents . The furan moiety may enhance solubility and influence bioactivity due to its electron-rich aromatic system, while the methoxy group could modulate electronic effects within the pyrazole core .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-14-7-9(11(13-14)16-2)10(15)12-6-8-4-3-5-17-8/h3-5,7H,6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUPEYGQFWLERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde. The reaction is often carried out in the presence of a suitable base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (THF). The reaction mixture is usually refluxed to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors has been explored to enhance reaction efficiency and yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are employed to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Industry: Utilized in the production of pharmaceuticals, resins, agrochemicals, and lacquers.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), thereby blocking the signaling pathways that promote cancer cell proliferation . The compound’s antibacterial and antifungal activities are believed to result from its interference with essential cellular processes in microorganisms .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Carboxamide Derivatives

*Estimated based on molecular formula C15H17N3O3.

Furan-2-ylmethyl-Containing Compounds

Antimicrobial Tetrazole Derivatives ()

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives exhibit potent antimicrobial activity (e.g., Compound 6 inhibits S. epidermidis at 4 µg/mL). Tetrazoles are more polar than pyrazoles, which may enhance water solubility but reduce membrane permeability .

Human Neutrophil Elastase Inhibitors ()

The compound (RS)-N-[(RS)-3,4-dibenzyl-5-oxoimidazolidin-1-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide demonstrates the therapeutic relevance of furan-2-ylmethyl carboxamides. Its synthesis via carboxamide coupling (40% yield) highlights challenges in scaling similar reactions for the target compound .

Heterocyclic Core Variations

Pyrazolo-Pyridine Carboxamide ()

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW: 374.4) shares a carboxamide linkage but incorporates a pyrazolo-pyridine core. The extended π-system in pyrazolo-pyridines may enhance binding to aromatic protein pockets compared to simpler pyrazoles .

Oxazole-Based Analogs ()

3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide replaces the pyrazole with an oxazole. The 3-methyl group here contrasts with the 3-methoxy group in the target compound, which may influence electronic effects and metabolic stability .

Biological Activity

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a pyrazole core linked to a furan moiety and a methoxy group, contributing to its unique chemical reactivity and biological activity. Its molecular formula is , and it is characterized by a carboxamide functional group which enhances solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde . The reaction is generally performed under reflux conditions in solvents like tetrahydrofuran (THF) using bases such as sodium hydride (NaH) to facilitate the formation of the desired product .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, including:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective in targeting specific cancer types.

Antibacterial and Antifungal Properties

Beyond its anticancer potential, this compound has been investigated for its antibacterial and antifungal properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed for comprehensive evaluation .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in cancer proliferation and apoptosis, potentially acting as an inhibitor of critical enzymes or receptors involved in these processes.

Case Studies

Several case studies highlight the compound's efficacy:

- Study on MCF7 Cells : In vitro analysis revealed that treatment with this compound led to significant apoptosis in MCF7 breast cancer cells, with morphological changes indicative of programmed cell death.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, further supporting its potential as an effective anticancer agent.

Q & A

Basic: What are the key synthetic strategies and characterization methods for N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including reductive amination or coupling of furan-2-ylmethylamine with pre-functionalized pyrazole intermediates. For example, a similar compound (N-(furan-2-ylmethyl)-3-phenyl-1H-pyrazole-1-carboxamide) was synthesized using DBU as a catalyst and furfurylamine under optimized solvent conditions (e.g., CH₂Cl₂/MeOH) .

Characterization:

- NMR/IR/MS : Confirm structural integrity and purity. For instance, -NMR can verify methoxy (-OCH₃) and methyl (-CH₃) substituents on the pyrazole ring .

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₇N₃O₃) .

Advanced: How can reaction kinetics and microwave-assisted synthesis improve yield and purity?

Answer:

Microwave irradiation enhances reaction efficiency by reducing time and side reactions. For pyrazole derivatives, microwave conditions (e.g., 100–150°C, 20–30 min) increase yields by 15–20% compared to conventional heating .

Kinetic Studies :

- Monitor reaction progress via HPLC or TLC to identify rate-limiting steps.

- Optimize parameters (e.g., temperature, solvent polarity) using Arrhenius plots to maximize activation energy efficiency .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- - and -NMR : Assign signals for furan (δ 6.2–7.4 ppm) and pyrazole (δ 3.2–4.1 ppm for CH₃/OCH₃ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical 287.12 g/mol vs. observed 287.11 g/mol) .

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

Advanced: How to design in vitro assays to evaluate biological activity?

Answer:

- Antifungal/Cytotoxicity Assays : Use microdilution methods (e.g., against Gibberella zeae) with IC₅₀ calculations. Compare with reference drugs (e.g., carboxin) .

- Receptor Binding Studies : Employ fluorescence polarization or SPR to assess interactions with targets (e.g., mGlu2 receptors) .

Example Data Table :

| Derivative | IC₅₀ (µg/mL, G. zeae) | Reference Drug IC₅₀ |

|---|---|---|

| Compound A | 25.3 ± 1.2 | 40.1 (Carboxin) |

| Compound B | 18.7 ± 0.9 | 40.1 (Carboxin) |

Advanced: How to resolve contradictions in reported biological activities?

Answer:

- Meta-Analysis : Compare datasets across studies (e.g., antifungal IC₅₀ values) using statistical tools (ANOVA, p < 0.05) to identify outliers .

- Structural Re-evaluation : Verify compound purity (≥95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., CDK2 or fungal enzymes). Focus on hydrogen bonding between the carboxamide group and active-site residues .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using Hammett constants or logP values .

Basic: How to optimize solubility and stability for in vivo studies?

Answer:

- Co-Solvent Systems : Use DMSO:PBS (1:9) for aqueous solubility. Adjust pH (6.5–7.4) to stabilize the carboxamide group .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Answer:

- Process Chemistry : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., isocyanates) .

- Purity Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor real-time reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.